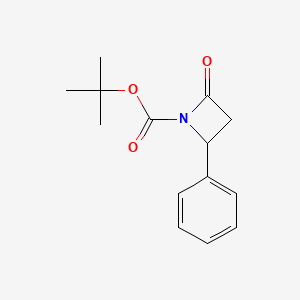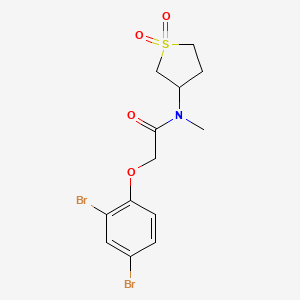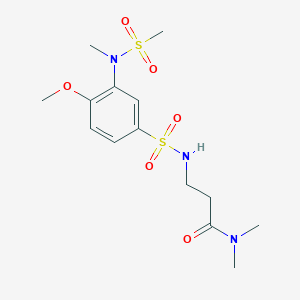
Isopropyl-(4-methylsulfanyl-benzyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl-(4-methylsulfanyl-benzyl)-amine, also known as N-isopropyl-N-(4-(methylthio)benzyl)glycine, is a chemical compound with the molecular formula C13H19NO2S . It has a molecular weight of 253.36046 .
Molecular Structure Analysis
The molecular structure of Isopropyl-(4-methylsulfanyl-benzyl)-amine is defined by its molecular formula, C13H19NO2S . Detailed structural information such as bond lengths and angles, or a 3D structure visualization, would typically be obtained from spectroscopic analysis or computational chemistry studies, which are not available in the current resources.Physical And Chemical Properties Analysis
The physical and chemical properties of Isopropyl-(4-methylsulfanyl-benzyl)-amine, such as melting point, boiling point, solubility, etc., are not provided in the available resources . These properties can be determined experimentally or estimated using computational chemistry methods.Applications De Recherche Scientifique
CO2 Capture with Solvent-Free Alkanolamines
A comparative study on the CO2 absorption capabilities of various solvent-free alkanolamines, including secondary amines such as 2-(isopropylamino)ethanol, highlighted their potential advantages over aqueous monoethanolamine (MEA) in capturing CO2 efficiently. These solvent-free amines, by forming liquid carbonated species, offer a promising avenue for CO2 capture processes due to their higher efficiency and potential environmental benefits (Barzagli, Mani, & Peruzzini, 2016).
Green Synthesis of Isothiocyanates
Research on the synthesis of isothiocyanates from primary amines in water, using sodium persulfate for desulfurization, demonstrates a green and efficient method for producing isothiocyanates. This process, applicable to a variety of amines, underscores the importance of sustainable practices in chemical synthesis (Fu, Yuan, Chen, Yang, & Xu, 2018).
Corrosion Inhibition for Mild Steel
A study on the effectiveness of certain pyrimidinic Schiff bases, including benzylidene-pyrimidin-2-yl-amine derivatives, as corrosion inhibitors for mild steel in hydrochloric acid solutions found these compounds to be highly efficient even at low concentrations. The research contributes to the development of more effective corrosion inhibitors for industrial applications (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Brain Studies with I-123 Labeled Amines
In brain studies, the localization of I-123 iodophenylalkyl amines in rat brain was evaluated, aiming to develop I-123-labeled amines suitable for brain research. This investigation into the distribution and potential applications of labeled amines in brain imaging highlights their utility in neurological studies (Winchell, Baldwin, & Lin, 1980).
Chemical Synthesis and Material Properties
Research on the synthesis and properties of various amines, including isothiocyanates and benzylsulfamides, focuses on developing novel compounds with potential applications in pharmaceuticals, materials science, and green chemistry. These studies underscore the versatility of amines in facilitating innovative chemical syntheses and enhancing material properties for diverse applications (Liu et al., 2020; Sun et al., 2015).
Propriétés
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-9(2)12-8-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTPMCZGMGGZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl-(4-methylsulfanyl-benzyl)-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2660855.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(furan-2-ylmethyl)acetamide](/img/structure/B2660856.png)
![2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2660859.png)




![2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2660864.png)
